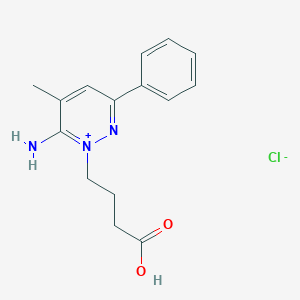
4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride, also known as AMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a positively charged amino acid derivative that has been synthesized using various methods.
Mecanismo De Acción
4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride has been found to modulate the activity of various neurotransmitters, leading to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in cells. It also enhances the activity of antioxidant enzymes and improves mitochondrial function. In animal studies, 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride has been found to improve cognitive function, reduce motor deficits, and increase lifespan.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its therapeutic potential. However, there are also limitations to using 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride in lab experiments. Its solubility in water is limited, which can make it difficult to administer in certain experiments. Additionally, the effects of 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride may vary depending on the dosage and administration method used.
Direcciones Futuras
There are several future directions for research on 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration method for these diseases. Additionally, 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride's potential use in cancer treatment warrants further investigation. Finally, the development of new methods for synthesizing 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride could lead to improved therapeutic applications and increased accessibility for researchers.
Conclusion:
4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to determine its optimal use in clinical settings.
Métodos De Síntesis
4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride can be synthesized using various methods. One of the most common methods involves the reaction of 4-(6-amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid with hydrochloric acid. The reaction results in the formation of 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride chloride. Other methods involve the use of different reagents and solvents to achieve the desired product.
Aplicaciones Científicas De Investigación
4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride has been used in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. It has also been studied for its potential use in cancer treatment.
Propiedades
Número CAS |
108894-41-3 |
|---|---|
Nombre del producto |
4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride |
Fórmula molecular |
C15H18ClN3O2 |
Peso molecular |
307.77 g/mol |
Nombre IUPAC |
4-(6-amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride |
InChI |
InChI=1S/C15H17N3O2.ClH/c1-11-10-13(12-6-3-2-4-7-12)17-18(15(11)16)9-5-8-14(19)20;/h2-4,6-7,10,16H,5,8-9H2,1H3,(H,19,20);1H |
Clave InChI |
MDCYBLVSLOPFAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=N[N+](=C1N)CCCC(=O)O)C2=CC=CC=C2.[Cl-] |
SMILES canónico |
CC1=CC(=N[N+](=C1N)CCCC(=O)O)C2=CC=CC=C2.[Cl-] |
Sinónimos |
2-(carboxy-3'-propyl)-3-amino-4-methyl-6-phenylpyridazinium chloride SR 95103 SR-95103 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



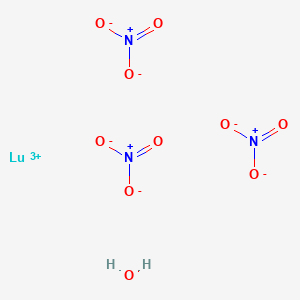
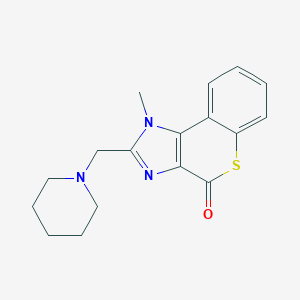
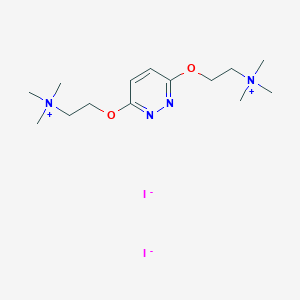
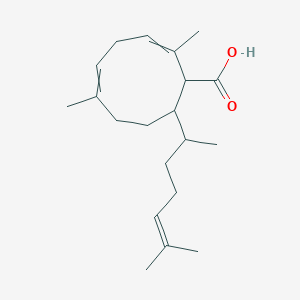
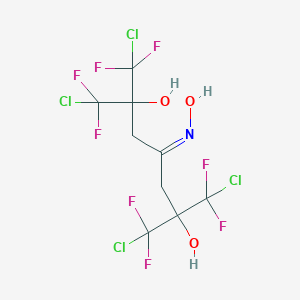
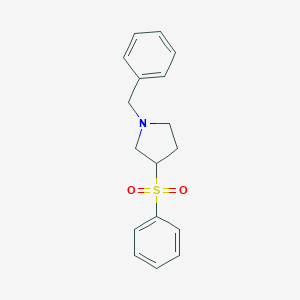
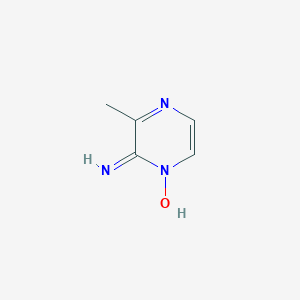
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)
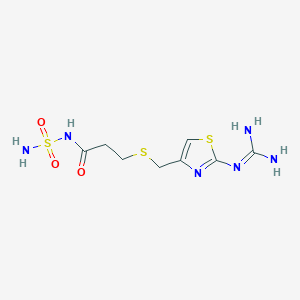
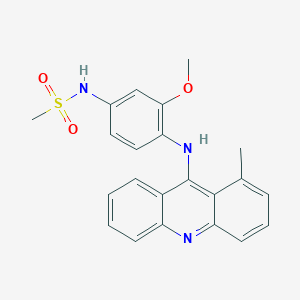
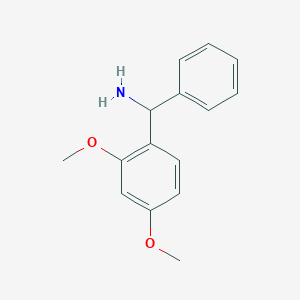
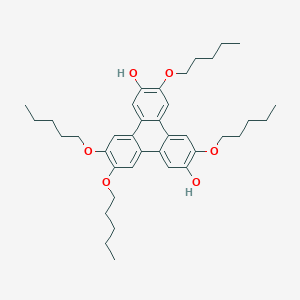
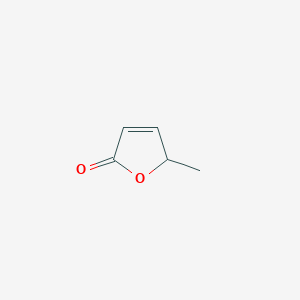
![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)